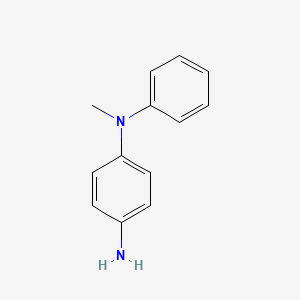
1,4-Benzenediamine, N-methyl-N-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzenediamine, N-methyl-N-phenyl- is an organic compound with the molecular formula C13H14N2. It is a derivative of 1,4-benzenediamine, where one of the hydrogen atoms on the nitrogen is replaced by a methyl group and the other by a phenyl group. This compound is known for its applications in various industrial processes, particularly in the production of dyes and polymers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Benzenediamine, N-methyl-N-phenyl- can be synthesized through several methods. One common method involves the reaction of 1,4-benzenediamine with methyl iodide and phenyl isocyanate. The reaction typically occurs in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of 1,4-benzenediamine, N-methyl-N-phenyl- often involves the use of large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Benzenediamine, N-methyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo nucleophilic aromatic substitution reactions, particularly at the para position relative to the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydroxide or other strong bases are typically employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the substituent used.
Aplicaciones Científicas De Investigación
1,4-Benzenediamine, N-methyl-N-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It is employed in the study of enzyme inhibition and as a substrate in biochemical assays.
Industry: It is used in the production of polymers and as an antioxidant in rubber processing
Mecanismo De Acción
The mechanism of action of 1,4-benzenediamine, N-methyl-N-phenyl- involves its participation in various organic reactions. For instance, in nucleophilic aromatic substitution, the compound acts as a nucleophile, attacking electrophilic centers on aromatic rings. In oxidative coupling reactions, it forms complex molecular structures by linking with other aromatic compounds .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Benzenediamine, N-phenyl-: Similar structure but lacks the methyl group on the nitrogen.
1,4-Benzenediamine, N,N-dimethyl-: Contains two methyl groups on the nitrogen atoms instead of one methyl and one phenyl group.
N-(1,3-Dimethylbutyl)-N’-phenyl-p-phenylenediamine: Contains a 1,3-dimethylbutyl group instead of a methyl group .
Uniqueness
1,4-Benzenediamine, N-methyl-N-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both a methyl and a phenyl group on the nitrogen atoms allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields .
Propiedades
Número CAS |
5543-88-4 |
|---|---|
Fórmula molecular |
C13H14N2 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
4-N-methyl-4-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C13H14N2/c1-15(12-5-3-2-4-6-12)13-9-7-11(14)8-10-13/h2-10H,14H2,1H3 |
Clave InChI |
OVSABEXSZWEKHQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[1-[[1-cyclohexyl-2-[4-(3-hydroxyphenoxy)-2-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl)pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B12290365.png)
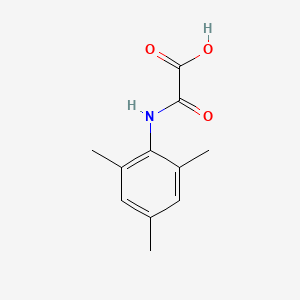
![6-[(Tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.3]heptane-5-carboxylic acid](/img/structure/B12290382.png)
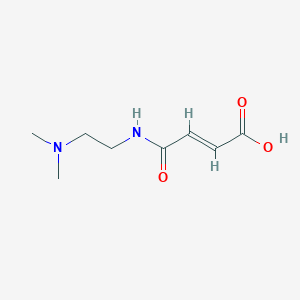
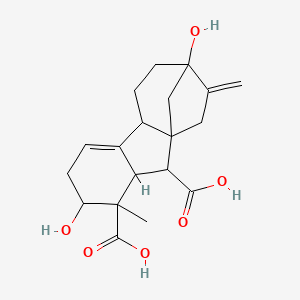
![6-(9-Chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene-4-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12290406.png)
![5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1,2,3a,4,5,6,7,7a-octahydropyrazolo[3,4-c]pyridazin-3-one](/img/no-structure.png)


![16,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B12290425.png)
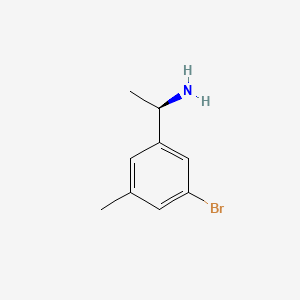
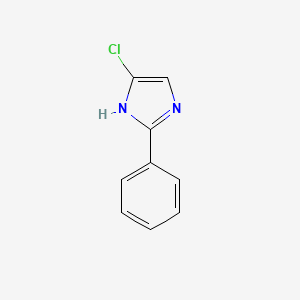
![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B12290433.png)
